A Technical and Strategic Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid (CAS 1040682-15-2): A Molecule of Latent Potential in Bioconjugation
A Technical and Strategic Guide to 3-(3,5-Bis-methanesulfonyl-phenyl)propionic Acid (CAS 1040682-15-2): A Molecule of Latent Potential in Bioconjugation
Executive Summary
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid (CAS 1040682-15-2) is a sparsely documented chemical entity, primarily cataloged by suppliers and noted within broader patent literature. This guide addresses the significant information gap in peer-reviewed research by providing a strategic, in-depth analysis based on its molecular architecture. We present a deduced physicochemical profile, a putative synthetic pathway, and a comprehensive exploration of its promising application as a specialized linker component in the construction of Antibody-Drug Conjugates (ADCs). This document serves as a foundational resource for researchers in medicinal chemistry and drug development, offering a scientifically reasoned framework for unlocking the potential of this molecule.
Introduction: The Case of a High-Potential, Low-Data Molecule
In the landscape of chemical synthesis and drug development, it is not uncommon to encounter molecules that, despite being commercially available, lack a significant footprint in scientific literature. 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a prime example. Its structure—a propionic acid functional group attached to a phenyl ring substituted with two strongly electron-withdrawing methanesulfonyl (mesyl) groups—is intriguing and suggests specific, valuable functionalities.
The presence of this compound within patent filings related to bioconjugation, particularly for therapeutic applications in oncology, provides a critical clue to its intended utility.[1][2] This guide, therefore, moves beyond the mere acknowledgment of its existence to build a robust, scientifically-grounded case for its investigation, primarily focusing on its potential role in advanced bioconjugate design.
Physicochemical Profile and Structural Rationale
The properties of a molecule are a direct consequence of its structure. By dissecting the components of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid, we can infer a profile that informs its potential applications.
| Property | Structural Basis | Predicted Characteristics & Rationale |
| Acidity | Carboxylic Acid (pKa ~4.8) | The primary acidic proton is on the carboxyl group. The two methanesulfonyl groups are powerful electron-withdrawing groups, which will increase the acidity of the carboxyl group (lowering its pKa) relative to simple phenylpropionic acid. |
| Solubility | Polar SO₂ and COOH groups vs. Aromatic Ring | Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and limited solubility in water. The polarity imparted by the sulfonyl and carboxyl groups is offset by the hydrophobic phenyl core. Solubility in aqueous buffers will be pH-dependent, increasing at pH > pKa. |
| Reactivity | Carboxylic Acid, Aromatic Ring | The carboxylic acid is the primary handle for chemical modification, readily undergoing activation (e.g., to an NHS ester, acid chloride) for amide bond formation. The phenyl ring is deactivated towards electrophilic aromatic substitution due to the two mesyl groups. |
| Chemical Stability | Sulfonyl and Propionic Acid Linkages | The methanesulfonyl groups and the propionic acid alkyl chain are chemically robust, making the molecule stable under a wide range of reaction conditions used in multi-step synthesis and bioconjugation. |
| Conformation | Propionic Acid Side Chain | The three-carbon chain provides rotational flexibility, which can be a critical attribute for linkers in bioconjugates, allowing the attached payload to adopt an optimal orientation for target interaction. |
Proposed Synthetic Pathway
While no specific synthesis is detailed in the literature for this exact molecule, a logical and efficient pathway can be designed based on fundamental organic chemistry principles and analogous transformations.[3][4] The most direct approach would involve the modification of a commercially available starting material.
A plausible retro-synthetic analysis suggests a pathway starting from 3,5-dibromobenzoic acid.
Caption: A plausible multi-step synthesis for 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid.
Step-by-Step Protocol Rationale:
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Esterification: Protection of the carboxylic acid as a methyl ester is a standard first step to prevent interference in subsequent reactions.
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Thiolation: A copper-catalyzed nucleophilic aromatic substitution with sodium thiomethoxide displaces the bromide atoms. This is a common method for forming aryl-sulfur bonds.
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Oxidation: The thioether groups are oxidized to the corresponding sulfones using a strong oxidizing agent like Oxone® or m-CPBA. This step is typically high-yielding and clean.
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Reduction: The methyl ester is reduced to the primary alcohol.
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Halogenation: The alcohol is converted to a benzylic bromide, creating a good leaving group for the subsequent alkylation step.
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Malonic Ester Synthesis: The benzylic bromide is used to alkylate diethyl malonate, a classic method for forming a new carbon-carbon bond and extending the carbon chain.
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Hydrolysis and Decarboxylation: Saponification of the esters followed by acidification and heating results in the decarboxylation of the malonic acid intermediate to yield the final propionic acid product.
This proposed pathway is robust, relies on well-established reactions, and provides a clear roadmap for any researcher aiming to synthesize this molecule.
Core Application: A Linker Component in Antibody-Drug Conjugates (ADCs)
The true potential of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid likely lies in its application as a component within the linker of an ADC. ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker is the critical bridge connecting these two parts, and its design heavily influences the ADC's efficacy, stability, and therapeutic index.
Caption: Conceptual role of the topic molecule as a spacer within an ADC linker.
Why is this structure well-suited for an ADC linker?
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Hydrophilic Modification: The two highly polar methanesulfonyl groups can impart increased hydrophilicity to the linker. This is a critical feature, as many potent cytotoxic payloads are highly hydrophobic. Aggregation of ADCs due to payload hydrophobicity is a major challenge in development, leading to poor pharmacokinetics and potential immunogenicity. Incorporating a hydrophilic spacer like this can mitigate aggregation and improve the overall properties of the conjugate.
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Chemical Inertness: The bis-methanesulfonyl phenyl group is chemically robust and not susceptible to metabolic degradation. This ensures that the linker remains intact in circulation until it reaches the target cell, preventing premature release of the cytotoxic payload, which is a key factor for safety.
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Defined Geometry and Spacing: The rigid phenyl core combined with the flexible propionic acid chain provides a defined spatial separation between the antibody and the payload. This spacing can be crucial to avoid interference with the antibody's binding to its target antigen.
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Versatile Conjugation Handle: The terminal carboxylic acid provides a versatile and standard handle for conjugation. It can be activated to react with nucleophilic residues on the antibody surface, such as the epsilon-amino group of lysine, to form a stable amide bond.
Experimental Workflow: From Bench to Biological Evaluation
For a drug development professional, a clear, actionable plan is essential. The following workflow outlines the key steps to validate the utility of 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid as an ADC linker component.
Caption: A three-phase workflow for the evaluation of the molecule as an ADC linker component.
Protocol Details:
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Phase 1: Chemical Synthesis & Characterization
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Objective: To prepare the activated linker-payload for conjugation.
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Methodology:
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Synthesize 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid according to the proposed scheme. Confirm identity and purity via ¹H NMR, ¹³C NMR, and LC-MS.
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Activate the carboxylic acid using a reagent like N-Hydroxysuccinimide (NHS) in the presence of a coupling agent (e.g., EDC).
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Couple the activated spacer to a pre-formed cleavable unit and payload (e.g., Valine-Citulline-PABC-MMAE). Purify the complete linker-payload construct by chromatography.
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Phase 2: ADC Generation
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Objective: To create the final ADC product.
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Methodology:
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React the purified linker-payload with the monoclonal antibody in a suitable buffer (e.g., PBS) at a controlled pH and temperature. The reaction is typically targeted at surface-exposed lysine residues.
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Purify the resulting ADC from unreacted antibody and excess linker-payload using techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC).
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Characterize the final ADC to determine the average drug-to-antibody ratio (DAR), monomer purity (aggregation via SEC), and endotoxin levels.
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Phase 3: In Vitro Evaluation
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Objective: To assess the functionality and stability of the ADC.
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Methodology:
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Antigen Binding: Use ELISA or Surface Plasmon Resonance (SPR) to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
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Cytotoxicity: Perform cell viability assays (e.g., MTS or CellTiter-Glo®) on a cancer cell line that expresses the target antigen and a control cell line that does not. A successful ADC will show potent, target-specific cell killing.
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Stability: Incubate the ADC in human or murine plasma at 37°C and analyze samples over time by LC-MS to measure the rate of payload deconjugation.
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Conclusion and Future Outlook
3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid stands as a molecule with significant, albeit unrealized, potential. While direct experimental data remains elusive in the public domain, a thorough analysis of its structure provides compelling evidence for its utility as a hydrophilic, stable, and versatile spacer in the sophisticated design of next-generation ADCs. The synthetic and experimental frameworks provided in this guide offer a clear and actionable path for researchers to explore and validate this potential. As the demand for ADCs with improved therapeutic windows continues to grow, the strategic incorporation of novel linker components like this will be paramount. It is our expert assessment that 3-(3,5-Bis-methanesulfonyl-phenyl)propionic acid is a valuable candidate for investigation and may play a future role in the development of safer and more effective cancer therapeutics.
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